molecular formula C11H16ClN3O B1481153 (1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol CAS No. 2013378-06-6

(1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol

Cat. No.: B1481153
CAS No.: 2013378-06-6
M. Wt: 241.72 g/mol
InChI Key: BNPYWPFFRAIUBM-UHFFFAOYSA-N
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Description

(1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol: is a chemical compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position and a piperidine ring substituted with a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative.

    Chlorination: The pyrimidine ring is then chlorinated at the 6-position using reagents such as thionyl chloride or phosphorus oxychloride.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a ketone or aldehyde.

    Substitution Reaction: The 4-position of the piperidine ring is methylated using methyl iodide or a similar methylating agent.

    Coupling Reaction: The chloropyrimidine and methylpiperidine intermediates are coupled together using a suitable base such as sodium hydride or potassium carbonate.

    Reduction: The final step involves the reduction of the intermediate to form the methanol derivative using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the pyrimidine ring to a dihydropyrimidine or tetrahydropyrimidine derivative.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can undergo hydrolysis reactions, particularly at the methanol group, to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydropyrimidine or tetrahydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

    Hydrolysis: Hydroxyl derivatives.

Scientific Research Applications

(1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol: has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Chemistry: It serves as an intermediate in organic synthesis for the preparation of more complex molecules.

    Industry: The compound is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or bind to neurotransmitter receptors, thereby altering cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    (1-(6-Chloropyrimidin-4-yl)-4-ethylpiperidin-4-yl)methanol: Similar structure but with an ethyl group instead of a methyl group.

    (1-(6-Chloropyrimidin-4-yl)-4-phenylpiperidin-4-yl)methanol: Similar structure but with a phenyl group instead of a methyl group.

    (1-(6-Chloropyrimidin-4-yl)-4-isopropylpiperidin-4-yl)methanol: Similar structure but with an isopropyl group instead of a methyl group.

Uniqueness

  • The presence of the methyl group at the 4-position of the piperidine ring provides unique steric and electronic properties, influencing the compound’s reactivity and binding affinity.
  • The chlorine atom on the pyrimidine ring enhances the compound’s ability to participate in substitution reactions, allowing for the introduction of various functional groups.

This detailed article provides a comprehensive overview of (1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[1-(6-chloropyrimidin-4-yl)-4-methylpiperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-11(7-16)2-4-15(5-3-11)10-6-9(12)13-8-14-10/h6,8,16H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPYWPFFRAIUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=CC(=NC=N2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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